5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS RN: 15795-54-7; molecular formula: C₁₄H₁₄O₅) is a derivative of Meldrum’s acid, a cyclic diketone known for its high reactivity in organic synthesis. The compound features a 4-methoxybenzyl substituent at the 5-position of the 1,3-dioxane-4,6-dione core. Its structure includes two geminal methyl groups at the 2-position, which enhance steric stability, and a methoxybenzyl group that introduces aromatic and electron-donating characteristics . This compound is widely used as an intermediate in the synthesis of heterocycles, such as pyrroloindolones and quinolinones, due to its ability to undergo condensation and cyclization reactions .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2)18-12(15)11(13(16)19-14)8-9-4-6-10(17-3)7-5-9/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJFMPDKSMYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349836 | |
| Record name | 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61958-46-1 | |
| Record name | 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting with the preparation of the 4-methoxybenzyl moiety. One common synthetic route includes the reaction of 4-methoxybenzyl alcohol with appropriate reagents to form the desired compound. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to ensure the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: : Reduction reactions can be performed to convert the dione group to a diol.
Substitution: : Substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Conditions typically involve heating under reflux.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are used, often in anhydrous ether.
Substitution: : Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: : 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction: : 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-diol.
Substitution: : Brominated derivatives of the benzene ring.
Scientific Research Applications
Antioxidant Activity
Recent studies have indicated that compounds similar to 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit notable antioxidant properties. These properties are crucial in combating oxidative stress-related diseases such as diabetes and cardiovascular disorders. For instance, research has shown that derivatives of this compound can effectively scavenge free radicals and reduce oxidative damage in biological systems .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the methoxybenzyl group enhances its interaction with cellular targets, potentially leading to improved therapeutic efficacy against various cancer types .
Polymer Synthesis
This compound serves as a valuable intermediate in the synthesis of polymers. Its unique structure allows it to participate in polymerization reactions, contributing to the development of new materials with tailored properties. This is particularly relevant in creating biocompatible and biodegradable plastics for medical applications .
Coatings and Adhesives
The compound's chemical stability and reactivity make it suitable for formulating coatings and adhesives. Its incorporation into formulations can enhance adhesion properties while providing resistance to environmental degradation. This application is particularly beneficial in industries requiring durable materials that maintain performance under adverse conditions .
Case Studies
Mechanism of Action
The mechanism by which 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Comparative Analysis
Electronic Effects :
- The methoxy group in the target compound donates electrons via resonance, stabilizing the aromatic ring and enhancing solubility in polar solvents. In contrast, hydroxybenzylidene derivatives (e.g., ) form stronger intermolecular hydrogen bonds due to the –OH group, reducing solubility but improving crystallinity .
- Furan-2-ylmethyl substituents () introduce heteroaromaticity, enabling participation in Diels-Alder reactions, which is absent in the methoxybenzyl analogue .
Reactivity and Applications: The target compound’s benzyl group facilitates nucleophilic substitutions, making it a precursor for indole and pyrrole derivatives . Aminomethylene derivatives (–15) exhibit enhanced hydrogen-bonding capacity, useful in designing enzyme inhibitors (e.g., acetylcholinesterase) .
Physical Properties :
- Melting points and spectral data (IR, NMR) vary significantly with substituents. For example:
- 5-(4-Hydroxybenzylidene)-... shows a distinct C=O stretch at 1740 cm⁻¹ in IR, while the methoxy analogue exhibits a shift due to electron donation .
- In ¹H NMR , the methoxy group in the target compound resonates as a singlet at ~3.8 ppm, whereas hydroxybenzylidene derivatives display broad –OH peaks at ~5.5 ppm .
Synthetic Methodologies: The target compound is synthesized via Knoevenagel condensation of Meldrum’s acid with 4-methoxybenzaldehyde under acidic conditions . Hydroxybenzylidene derivatives require milder conditions (e.g., ethanol solvent, room temperature) to prevent decomposition of the –OH group . Aminomethylene analogues are prepared via nucleophilic addition of amines to Meldrum’s acid followed by dehydration .
Biological Activity
5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as a derivative of Meldrum's acid, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This compound is characterized by its ability to undergo various chemical transformations, making it a valuable candidate for drug development and other applications.
The molecular formula of this compound is with a molecular weight of approximately 264.28 g/mol. Its structure includes a dioxane ring that is essential for its biological activities. The compound can be synthesized through the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde in ethanol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from Meldrum's acid. For instance, derivatives have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Case Study:
A study investigated the effects of this compound on HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The findings indicated that the compound exhibited selective cytotoxicity towards HeLa cells while sparing normal cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 2.5 |
| L929 | 37.5 | - |
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that play a role in metabolic pathways associated with cancer progression. For example, it has been shown to inhibit certain kinases that are overexpressed in tumor cells .
The biological activity of this compound is believed to stem from its ability to form stable complexes with target proteins or enzymes. This interaction can disrupt normal cellular functions and lead to apoptosis in cancer cells.
Synthesis and Characterization
The synthesis of this compound involves straightforward chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR and X-ray crystallography have confirmed the structure and purity of synthesized compounds .
Synthesis Summary:
- Reactants: 2,2-Dimethyl-1,3-dioxane-4,6-dione and 4-methoxybenzaldehyde.
- Solvent: Ethanol.
- Method: Uncatalyzed reaction followed by crystallization.
- Characterization Techniques: NMR spectroscopy and X-ray diffraction.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione?
- Methodology : The compound is synthesized via condensation reactions between aromatic aldehydes and Meldrum’s acid derivatives. A green protocol uses hexadecyltrimethylammonium bromide (HTMAB) as a surfactant catalyst in aqueous media, achieving yields >85% under neutral conditions with short reaction times (30–60 minutes). This method avoids toxic solvents and aligns with sustainable chemistry principles .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodology : Single-crystal X-ray diffraction is the gold standard for determining molecular geometry. Key parameters include R factors (e.g., R = 0.034–0.116) and mean C–C bond deviations (0.002–0.004 Å), which validate crystallographic purity . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy confirm functional groups, while mass spectrometry verifies molecular weight.
Q. How is this compound utilized as an intermediate in pharmaceutical research?
- Methodology : It serves as a precursor for 4(1H)-quinolone derivatives, which are bioactive scaffolds in antitumor and antimalarial drug development. For example, thermolysis of 5-arylaminomethylene derivatives generates quinolones via cyclization reactions, validated by X-ray and spectroscopic monitoring .
Advanced Research Questions
Q. What reaction mechanisms explain substituent-dependent reactivity in derivatives of this compound?
- Methodology : Substituents like thiomethyl or aminomethylene groups influence zwitterionic states and hydrogen-bonding networks. For instance, thiomethyl derivatives undergo nucleophilic substitution with ammonia to form amino-methylene analogs, with reaction pathways confirmed by crystallography (e.g., sulfoxide formation via m-CPBA oxidation) .
Q. How can computational modeling enhance the design of derivatives for antiviral applications?
- Methodology : Molecular docking studies targeting the SKI complex (a host protein critical for viral replication) identify binding affinities. Virtual screening of derivatives, combined with experimental validation (e.g., IC₅₀ assays), optimizes antiviral potency. This approach has identified lead compounds against coronaviruses and influenza .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Methodology : Discrepancies in X-ray data (e.g., bond angles or packing effects) require comparative analysis across studies. For example, β angles in monoclinic crystals (106.3–107.4°) may vary due to solvent interactions, necessitating Hirshfeld surface analysis to assess intermolecular forces .
Q. What methodologies evaluate the antioxidant potential of derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
